Methyl 2-(2-fluorophenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(2-fluorophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-fluorophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, 2-fluorobenzyl bromide is reacted with methylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 2-(2-fluorophenyl)-2-methylpropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2-fluorophenyl)-2-methylpropanoic acid and methanol.
Reduction: 2-(2-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-fluorophenyl)-2-methylpropanoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with specific biological targets.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, where its unique chemical properties contribute to enhanced performance.
Mechanism of Action
The mechanism of action of methyl 2-(2-fluorophenyl)-2-methylpropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets.
Comparison with Similar Compounds
Methyl 2-(2-fluorophenyl)-2-methylpropanoate can be compared with other similar compounds such as:
Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom provides different electronic and steric effects, leading to variations in reactivity and biological activity.
Methyl 2-(2-bromophenyl)-2-methylpropanoate: Contains a bromine atom, which is larger and more polarizable than fluorine, resulting in different chemical and physical properties.
Methyl 2-(2-methylphenyl)-2-methylpropanoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWKJKRFOKJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726301 | |
Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861901-19-1 | |
Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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